molecular formula C13H17NO2S B1504513 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene CAS No. 438237-86-6

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene

Cat. No. B1504513
CAS RN: 438237-86-6
M. Wt: 251.35 g/mol
InChI Key: PBHXXSCYEKZITL-UHFFFAOYSA-N
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Description

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene, also known as IB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene binds to the adenosine A3 receptor and activates a signaling pathway that leads to the inhibition of cAMP production and the activation of MAPK pathways. This results in the modulation of various cellular processes such as cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells, inhibit inflammation in immune cells, and modulate the immune response in various diseases. It has also been shown to have neuroprotective effects in the central nervous system.

Advantages and Limitations for Lab Experiments

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has several advantages as a research tool, such as its high potency, selectivity, and stability. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Additionally, the effects of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene can vary depending on the cell type, making it important to carefully select the appropriate experimental model.

Future Directions

There are several future directions for the research on 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of cancer, where 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has shown promising results in inducing apoptosis in cancer cells. Additionally, the neuroprotective effects of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications and to optimize the use of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene as a research tool.

Scientific Research Applications

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been widely used in scientific research for its ability to selectively activate the adenosine A3 receptor subtype. This receptor is involved in various physiological processes such as inflammation, immune response, and cell proliferation. 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

1-(1-isocyano-3-methylbutyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10(2)9-13(14-4)17(15,16)12-7-5-11(3)6-8-12/h5-8,10,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXXSCYEKZITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697629
Record name 1-(1-Isocyano-3-methylbutane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene

CAS RN

438237-86-6
Record name 1-(1-Isocyano-3-methylbutane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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